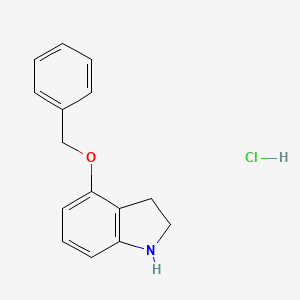
4-(Benzyloxy)indoline hydrochloride
Vue d'ensemble
Description
4-(Benzyloxy)indoline hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Benzyloxy)indoline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an indoline core substituted with a benzyloxy group. The synthesis typically involves the following steps:
- Formation of the Indoline Core : The indoline structure can be synthesized via cyclization reactions involving appropriate precursors.
- Introduction of the Benzyloxy Group : This is achieved through nucleophilic substitution reactions where a benzyloxy group is introduced to the indoline scaffold.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on different biological targets.
Antimycobacterial Activity
Research has indicated that derivatives of benzyloxy-containing compounds exhibit significant antimycobacterial properties. For instance, studies on related compounds demonstrated that certain benzyloxy-substituted quinolines showed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. Specifically, compounds with the benzyloxy group displayed selective toxicity towards Mycobacterium tuberculosis without affecting Vero and HepG2 cell viability, indicating a promising therapeutic profile for tuberculosis treatment .
Anti-inflammatory Properties
Indoline derivatives, including this compound, have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit key inflammatory pathways, potentially offering new avenues for treating inflammatory diseases. For example, specific analogues showed dual inhibition of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory processes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
- Receptor Modulation : It may interact with specific receptors or proteins within cells, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Propriétés
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14;/h1-8,16H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBSUPQYZHQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















